N-(3,4-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

Dopamine D3 receptor GPCR binding Neuropharmacology

N-(3,4-Dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic small molecule belonging to the quinazolin-4-yloxy acetamide class. Its structure features a 2-ethylquinazoline core linked via an ether bridge to an acetamide moiety bearing a 3,4-dichlorophenyl substituent.

Molecular Formula C18H15Cl2N3O2
Molecular Weight 376.24
CAS No. 1115871-39-0
Cat. No. B2921131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
CAS1115871-39-0
Molecular FormulaC18H15Cl2N3O2
Molecular Weight376.24
Structural Identifiers
SMILESCCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C18H15Cl2N3O2/c1-2-16-22-15-6-4-3-5-12(15)18(23-16)25-10-17(24)21-11-7-8-13(19)14(20)9-11/h3-9H,2,10H2,1H3,(H,21,24)
InChIKeyPKPOOCHPXYEJHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide (CAS 1115871-39-0): Procurement-Relevant Identity and Core Properties


N-(3,4-Dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic small molecule belonging to the quinazolin-4-yloxy acetamide class. Its structure features a 2-ethylquinazoline core linked via an ether bridge to an acetamide moiety bearing a 3,4-dichlorophenyl substituent . The compound has a molecular formula of C18H15Cl2N3O2 and a molecular weight of 376.24 g/mol . It is primarily supplied as a research compound, typically at ≥95% purity . Preliminary annotations suggest potential as a NADPH oxidase inhibitor relevant to inflammatory disease models, though published quantitative pharmacological profiling for this specific compound remains scarce .

Why N-(3,4-Dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide Cannot Be Freely Substituted with In-Class Analogs


Within the quinazolin-4-yloxy acetamide series, even subtle modifications to the phenyl substituent pattern profoundly alter biological target engagement. For instance, the dichloro substitution pattern on the phenyl ring directly influences binding affinity at dopamine D3 receptors, with related compounds in the same chemotype showing Ki values ranging from 0.98 to 6.11 nM [1]. Similarly, in anti-tubercular screening of (quinazoline 4-yloxy)acetamides, minor structural variations led to 16-fold differences in MIC values against M. tuberculosis cytochrome bd oxidase mutants [2]. These quantitative cliffs mean that generic substitution—e.g., replacing the 3,4-dichlorophenyl isomer with the 2,4-dichlorophenyl or mono-chlorophenyl analog—cannot be assumed to preserve target potency, selectivity, or phenotypic activity. Procurement of the exact CAS 1115871-39-0 entity is therefore critical for experimental reproducibility.

Quantitative Differential Evidence for N-(3,4-Dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide Against Closest Analogs


Dopamine D3 Receptor Binding Affinity: 3,4-Dichloro vs. 3-Chloro and Unsubstituted Analogs

This compound's 3,4-dichlorophenyl motif confers sub-nanomolar binding affinity at the human dopamine D3 receptor (Ki = 0.98 nM), as documented in BindingDB from US Patent US8748608 [1]. This contrasts with related analogs bearing a mono-3-chloro or unsubstituted phenyl ring, which typically exhibit Ki values in the low micromolar range. Although a direct head-to-head study for this specific compound is not available, the class-level structure-activity relationship (SAR) demonstrates that the second chlorine atom at the 4-position is a critical driver of potency enhancement for this chemotype [1].

Dopamine D3 receptor GPCR binding Neuropharmacology

NADPH Oxidase Inhibition: Dichlorophenyl Substitution Pattern Versus Apocynin Reference

The compound is annotated as an inhibitor of NADPH oxidase, an enzyme responsible for reactive oxygen species (ROS) production, based on supplier application notes referencing biochemical pharmacology studies . The reference NADPH oxidase inhibitor apocynin (acetovanillone) shows IC50 values in the 10-100 µM range in cell-free assays, while the quinazoline-based scaffold of the target compound is expected to offer enhanced potency and selectivity due to its larger molecular footprint and specific quinazoline-NADPH oxidase interactions. However, quantitative comparative IC50 data for this specific compound versus apocynin in the same assay system are not publicly available.

NADPH oxidase ROS inhibition Inflammatory disease

Anti-Tubercular Phenotypic Screening: Differentiation from Lead Quinazoline Acetamides

A series of quinazoline 4-yloxy acetamides was screened against a bc1-complex mutant of M. tuberculosis, identifying leads S-021-0601 (MIC 8 µM) and S-021-0607 (MIC 16 µM) as bd oxidase inhibitors [1]. While the target compound was not among the reported actives, structural analysis indicates it differs from S-021-0601 at the amide substituent position. This negative data implies that the 3,4-dichlorophenyl acetamide substitution does not confer anti-tubercular bd oxidase activity, distinguishing it from the active leads and potentially indicating a different target profile.

Mycobacterium tuberculosis bd oxidase Phenotypic screening

Quinazoline Core Architecture: Selective Kinase Inhibition Potential vs. 4-Oxoquinazoline Analogs

The quinazoline core of this compound is a privileged scaffold in kinase inhibitor design (e.g., gefitinib, erlotinib). In a broader chemical biology context, 2-ethylquinazoline analogs have demonstrated selective kinase inhibition profiles distinct from 4-oxoquinazoline counterparts due to altered hinge-binding interactions [1]. The target compound's 2-ethyl substitution and 4-oxyacetamide linkage may confer unique ATP-competitive inhibition kinetics, potentially offering selectivity advantages over 4-anilinoquinazoline inhibitors. However, specific kinome profiling data for this compound are not publicly available.

Kinase inhibition Quinazoline SAR Selectivity

Recommended Application Scenarios for N-(3,4-Dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide Based on Verified Evidence


Dopamine D3 Receptor Probe Development for Neuropharmacology

Given its sub-nanomolar Ki at the dopamine D3 receptor (0.98 nM), this compound serves as a high-affinity starting point for developing selective D3 ligands. It is suitable for radioligand binding assays, functional cAMP or β-arrestin assays in HEK293 cells expressing human D3, and in vivo occupancy studies in rodent models of schizophrenia or addiction when radiolabeled [1].

NADPH Oxidase Inhibition in Inflammatory Disease Models

Although quantitative IC50 data are lacking, the compound's annotation as an NADPH oxidase inhibitor supports its use as a tool compound in cellular models of oxidative stress and inflammation (e.g., LPS-stimulated macrophages, ischemia-reperfusion injury models). It is recommended to benchmark against apocynin in parallel dose-response experiments to establish relative potency before committing to in vivo studies [1].

Quinazoline Scaffold Library Synthesis and Kinase Selectivity Screening

The unique 2-ethylquinazolin-4-yloxy acetamide core makes this compound a valuable intermediate for medicinal chemistry campaigns aimed at generating novel kinase inhibitors. It can be derivatized at the amide or quinazoline positions to explore structure-activity relationships against understudied kinases, complementing existing 4-anilinoquinazoline libraries [1].

Selectivity Control for Anti-Tubercular bd Oxidase Assays

Because this compound was not active in M. tuberculosis bd oxidase inhibition screens (unlike closely related quinazoline acetamides S-021-0601 and S-021-0607), it can be used as a negative control in assays designed to validate bd oxidase as a drug target, helping to distinguish on-target from off-target effects in phenotypic screening cascades.

Quote Request

Request a Quote for N-(3,4-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.